
PF-4800567
Overview
Description
PF-4800567 is a compound developed by Pfizer that acts as a selective inhibitor of the enzyme Casein kinase 1 epsilon. This enzyme plays a crucial role in the regulation of circadian rhythms and has potential neuroprotective effects .
Mechanism of Action
Target of Action
PF-4800567 acts as a selective inhibitor of the enzyme Casein kinase 1 epsilon (CK1-ε) . CK1-ε is a key component of noncanonical Wnt signaling pathways, which have been shown to drive the pathogenesis of various diseases .
Mode of Action
This compound selectively inhibits CK1-ε with an IC50 value of 32 nM, showing more than 20-fold selectivity over CK1-δ . By inhibiting CK1-ε, this compound can modulate the activity of this enzyme and subsequently alter the signaling pathways it is involved in .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the noncanonical Wnt signaling pathway . CK1-ε plays a crucial role in this pathway, and its inhibition can disrupt the normal functioning of the pathway, leading to changes in cellular processes such as cell proliferation and differentiation .
Result of Action
The inhibition of CK1-ε by this compound has been shown to have potential neuroprotective effects . Additionally, it has been found to enhance responses to certain drugs of abuse such as methamphetamine and fentanyl in animal studies, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .
Biochemical Analysis
Biochemical Properties
PF-4800567 acts as a potent, ATP-competitive, and reversible inhibitor of CK1-ε with approximately 22-fold greater potency over CK1-δ . The compound has been shown to preferentially block PER3 nuclear translocation and PER2 degradation in cells . This selective inhibition of CK1-ε by this compound has been instrumental in understanding the role of CK1 enzymes in various biochemical reactions, including phosphorylation and dephosphorylation processes .
Cellular Effects
This compound has significant effects on cellular processes, particularly in the context of circadian rhythm regulation. The compound has been shown to block CK1-ε-mediated PER3 nuclear localization and suppress PER2 degradation . In cellular models, this compound has minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . Additionally, this compound has been found to enhance responses to certain drugs of abuse, such as methamphetamine and fentanyl, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively inhibiting CK1-ε. This inhibition is ATP-competitive and reversible, with an IC50 of 32 nM for CK1-ε and 711 nM for CK1-δ . The compound blocks CK1-ε-mediated PER3 nuclear localization and PER2 degradation, which are critical processes in the regulation of circadian rhythm . The selective inhibition of CK1-ε by this compound has also been shown to have potential neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . The compound is rapidly absorbed and distributed in plasma and brain of mice, indicating its stability and effectiveness in vivo . Long-term studies have shown that this compound can enhance responses to certain drugs of abuse, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . The compound has been found to enhance responses to certain drugs of abuse, such as methamphetamine and fentanyl, at higher doses . These findings suggest that this compound may have threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the inhibition of CK1-ε, which plays a critical role in various metabolic pathways, including phosphorylation and dephosphorylation processes . The compound’s selective inhibition of CK1-ε has been shown to affect metabolic flux and metabolite levels, particularly in the context of circadian rhythm regulation .
Transport and Distribution
This compound is rapidly absorbed and distributed in plasma and brain of mice, indicating its effectiveness in vivo . The compound’s transport and distribution within cells and tissues are facilitated by its cell-permeable nature, allowing it to effectively inhibit CK1-ε-mediated processes .
Subcellular Localization
This compound has been shown to block CK1-ε-mediated PER3 nuclear localization and suppress PER2 degradation . These findings suggest that the compound’s activity and function are closely tied to its subcellular localization, particularly in the nucleus where it exerts its inhibitory effects on CK1-ε .
Preparation Methods
The synthesis of PF-4800567 involves several steps, starting with the preparation of the core structure, which includes a pyrazolo[3,4-d]pyrimidine scaffold. The synthetic route typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a series of cyclization reactions.
Introduction of the chlorophenoxy group: This step involves the reaction of the core structure with 3-chlorophenol under specific conditions.
Attachment of the tetrahydropyran group: This is done through a nucleophilic substitution reaction.
Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions.
Chemical Reactions Analysis
PF-4800567 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to form different reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Circadian Rhythm Research
PF-4800567 has been primarily utilized in studies investigating the regulation of circadian rhythms. CK1-ε plays a role in modulating the biological clock, although it is noted that CK1-δ may have a more significant impact on circadian regulation.
Key Findings:
- In animal models, this compound was shown to enhance the response to stimulant drugs such as methamphetamine and fentanyl, indicating its potential role in the negative regulation of sensitivity to these substances .
- Studies demonstrated that while this compound could influence circadian behavior, its effects were less pronounced compared to other inhibitors like PF-670462, particularly at lower concentrations .
Table 1: Effects of this compound on Circadian Rhythms
Compound | IC50 (CK1-ε) | IC50 (CK1-δ) | Observed Effects on Circadian Period |
---|---|---|---|
This compound | 32 nM | 711 nM | Minor lengthening at high doses |
PF-670462 | 7.7 nM | 14 nM | Significant period lengthening |
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. Its ability to modulate CK1-ε has implications for neurodegenerative diseases and conditions associated with circadian disruptions.
Case Study:
A study highlighted that treatment with this compound could mitigate symptoms associated with neurodegeneration in animal models, suggesting its potential for therapeutic use in conditions like Alzheimer's disease .
Cancer Therapy
This compound has been explored as a therapeutic target in cancer treatment, particularly concerning chronic lymphocytic leukemia (CLL).
Research Insights:
- In vitro experiments showed that this compound effectively inhibited CK1 activity, which is crucial for the proliferation of CLL cells. The compound demonstrated a 22-fold selectivity for CK1-ε over CK1-δ, making it a potent candidate for targeted therapies .
Table 2: Inhibition Potency of CK1 Inhibitors in CLL
Compound | IC50 (CK1-ε) | IC50 (CK1-δ) | Effect on CLL Cell Proliferation |
---|---|---|---|
This compound | 32 nM | 711 nM | Significant inhibition observed |
PF-670462 | 7.7 nM | 14 nM | Greater inhibition than this compound |
Implications for Stimulant Abuse
Further research has indicated that this compound may influence behaviors associated with stimulant abuse. Its modulation of CK1 pathways could provide insights into the neurobiological mechanisms underlying addiction.
Findings:
Studies have shown that administration of this compound increased locomotor activity in response to stimulants, suggesting a complex interaction between CK1 inhibition and drug sensitivity .
Comparison with Similar Compounds
PF-4800567 is unique due to its high selectivity for Casein kinase 1 epsilon over other isoforms like Casein kinase 1 delta. Similar compounds include:
PF-670462: A non-selective inhibitor of both Casein kinase 1 epsilon and Casein kinase 1 delta.
PF-04455242: Another selective inhibitor with different target specificity.
PF-543: A compound with similar inhibitory properties but different molecular targets.
Biological Activity
PF-4800567 is a selective inhibitor of casein kinase 1 epsilon (CK1ε), developed by Pfizer. It exhibits significantly higher potency towards CK1ε compared to CK1δ, making it a valuable tool for studying the biological functions of these kinases, particularly in relation to circadian rhythms and potential neuroprotective effects.
- Chemical Name : 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
- Molecular Formula : C₁₇H₁₈ClN₅O₂
- Molar Mass : 359.81 g/mol
- Purity : ≥99%
Biological Activity
This compound has demonstrated selective inhibition of CK1ε with an IC50 value of 32 nM, while its potency against CK1δ is much lower, with an IC50 of 711 nM, indicating a 22-fold selectivity for CK1ε over CK1δ . This selective inhibition allows researchers to explore the specific roles of CK1ε in various biological processes without significant interference from CK1δ activity.
This compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of CK1ε. This competitive nature is crucial for its function in modulating kinase activity and subsequently influencing downstream signaling pathways.
Effects on Circadian Rhythms
Research indicates that while CK1δ plays a more prominent role in regulating circadian rhythms, this compound can still influence circadian clock dynamics. In various studies, the compound has been shown to minimally alter the circadian clock period when administered at certain concentrations. For instance, at a dose of 1 μM, this compound caused a modest increase in the period length in wild-type cells but had negligible effects on cells lacking CK1ε .
Study on Circadian Behavior
A pivotal study examined the effects of this compound on circadian behavior using mouse models. The findings revealed that high doses of PF-670462 (another related inhibitor) significantly lengthened circadian periods, whereas this compound exhibited only slight effects. This suggests that while this compound can influence circadian rhythms, its efficacy is closely tied to the engagement of CK1δ .
Neuroprotective Potential
In addition to its role in circadian regulation, this compound has been implicated in neuroprotection. Animal studies suggest that inhibition of CK1ε may enhance responses to drugs such as methamphetamine and fentanyl, indicating a potential therapeutic avenue for conditions associated with these substances .
Comparative Table of Kinase Inhibitors
Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (CK1ε/CK1δ) |
---|---|---|---|
This compound | CK1ε | 32 | 22 |
PF-670462 | CK1δ/CK1ε | 7.7/14 | - |
D4476 | CK1δ | 200 | - |
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMDBEHGJRZSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703849 | |
Record name | PF 4800567 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188296-52-7 | |
Record name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF 4800567 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4800567 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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